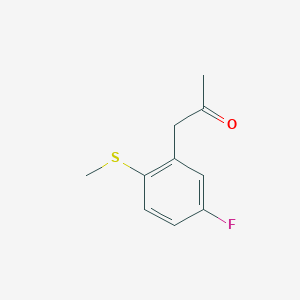
1-(2-(Difluoromethoxy)-3-nitrophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Difluoromethoxy)-3-nitrophenyl)propan-1-one is an organic compound with the molecular formula C10H10F2NO4. This compound is characterized by the presence of a difluoromethoxy group and a nitro group attached to a phenyl ring, which is further connected to a propanone moiety. It is a specialty chemical often used in research and development due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(2-(Difluoromethoxy)-3-nitrophenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(difluoromethoxy)aniline and 3-nitrobenzaldehyde.
Reaction Conditions: The key steps involve nitration, followed by a condensation reaction. The nitration of 2-(difluoromethoxy)aniline is carried out using a mixture of nitric acid and sulfuric acid to introduce the nitro group.
Condensation Reaction: The nitrated product is then subjected to a condensation reaction with 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-(2-(Difluoromethoxy)-3-nitrophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-(Difluoromethoxy)-3-nitrophenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 1-(2-(Difluoromethoxy)-3-nitrophenyl)propan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoromethoxy and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to the desired biological or chemical effects .
Comparación Con Compuestos Similares
1-(2-(Difluoromethoxy)-3-nitrophenyl)propan-1-one can be compared with similar compounds such as:
1-(2-(Difluoromethoxy)phenyl)propan-1-one: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains additional methoxy and triazolyl groups, leading to unique properties and applications.
1-(furan-2-yl)propan-1-one:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H9F2NO4 |
|---|---|
Peso molecular |
245.18 g/mol |
Nombre IUPAC |
1-[2-(difluoromethoxy)-3-nitrophenyl]propan-1-one |
InChI |
InChI=1S/C10H9F2NO4/c1-2-8(14)6-4-3-5-7(13(15)16)9(6)17-10(11)12/h3-5,10H,2H2,1H3 |
Clave InChI |
WGDFQSIJUNQRBU-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4AR,8R,8aS)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B14055861.png)











![1H-Indole-5-carbonitrile, 3-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14055945.png)

